1-(BROMOACETYL)-2,2-DIMETHYL-AZIRIDINE
CAS No.: 119153-05-8
Cat. No.: VC0048118
Molecular Formula: C6H10BrNO
Molecular Weight: 192.056
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119153-05-8 |
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Molecular Formula | C6H10BrNO |
Molecular Weight | 192.056 |
IUPAC Name | 2-bromo-1-(2,2-dimethylaziridin-1-yl)ethanone |
Standard InChI | InChI=1S/C6H10BrNO/c1-6(2)4-8(6)5(9)3-7/h3-4H2,1-2H3 |
Standard InChI Key | ANMQLZHACYNAKY-UHFFFAOYSA-N |
SMILES | CC1(CN1C(=O)CBr)C |
Introduction
Structural Features and Chemical Properties
Molecular Structure
1-(Bromoacetyl)-2,2-dimethyl-aziridine contains a three-membered aziridine ring with two methyl groups at the 2-position, creating a quaternary carbon. The nitrogen atom at position 1 is functionalized with a bromoacetyl group (–COCH₂Br). This structure combines the strain energy of the aziridine ring with the reactivity of the bromoacetyl moiety, creating a chemically versatile compound.
Physical Properties
While specific physical property data for 1-(bromoacetyl)-2,2-dimethyl-aziridine is limited in the available literature, we can make reasonable inferences based on related compounds. Related aziridine compounds are typically colorless to pale yellow liquids with distinctive odors. Based on the structural similarity to 1-butyl-2,2-dimethyl aziridine, which has a molecular weight of 127.2273 g/mol , 1-(bromoacetyl)-2,2-dimethyl-aziridine would have a higher molecular weight due to the bromoacetyl substituent replacing the butyl group.
Spectroscopic Characteristics
Chromatographic analysis of related aziridine compounds has been documented. For instance, 1-butyl-2,2-dimethyl aziridine has a retention index of 858 on a methyl silicone capillary column . 1-(Bromoacetyl)-2,2-dimethyl-aziridine would likely exhibit different chromatographic behavior due to the higher polarity contributed by the bromoacetyl group.
Synthesis Pathways
General Aziridine Synthesis Methods
The synthesis of substituted aziridines typically employs several established routes. One common approach involves dehydrohalogenation of β-halo amines. Based on research with related compounds, 2-(bromomethyl)aziridines can be synthesized through reductive ring closure of N-arylidene-2,3-dibromopropylamines . This approach potentially provides insights into synthetic routes for our target compound.
The synthesis procedure for related aziridines typically follows this general pathway:
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Condensation of aldehydes with appropriate amines
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Addition of bromine to form dibromoaldimines
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Reduction and cyclization to form the aziridine ring
Specific Synthetic Approaches for 1-(Bromoacetyl)-2,2-dimethyl-aziridine
The specific synthesis of 1-(bromoacetyl)-2,2-dimethyl-aziridine might involve the acylation of 2,2-dimethyl aziridine with bromoacetyl bromide or a similar bromoacetylating agent. This approach would follow similar chemistry to other N-acylated aziridines documented in the literature.
A potential synthetic route might involve:
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Preparation of 2,2-dimethyl aziridine
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Reaction with bromoacetyl bromide in the presence of a base
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Purification of the resulting 1-(bromoacetyl)-2,2-dimethyl-aziridine
Chemical Reactivity and Applications
Reactivity Patterns
Aziridines are known for their high ring strain, which contributes to their reactivity as electrophiles. The three-membered ring is susceptible to nucleophilic ring-opening reactions. Based on the properties of similar compounds, 1-(bromoacetyl)-2,2-dimethyl-aziridine would likely exhibit the following reactivity patterns:
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Ring-opening reactions with nucleophiles
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Potential rearrangements under thermal or catalytic conditions
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Reactions involving the bromoacetyl group, including substitution of the bromine
The presence of the bromoacetyl group adds another dimension of reactivity, as the bromine atom serves as a good leaving group in nucleophilic substitution reactions. This combination of reactive sites makes the compound potentially valuable in organic synthesis.
Comparative Analysis with Related Compounds
Structural Analogues
Several aziridine derivatives share structural similarities with 1-(bromoacetyl)-2,2-dimethyl-aziridine:
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1-Butyl-2,2-dimethyl aziridine shares the 2,2-dimethyl aziridine core but features an alkyl chain rather than a bromoacetyl group .
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1-Bromo-aziridine contains the bromine directly attached to the aziridine nitrogen rather than as part of a bromoacetyl group .
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2-(Bromomethyl)aziridines contain a bromomethyl group at the 2-position rather than methyl groups .
These analogues provide context for understanding the potential properties and reactivity of 1-(bromoacetyl)-2,2-dimethyl-aziridine.
Reactivity Comparisons
The reactivity of 1-(bromoacetyl)-2,2-dimethyl-aziridine can be contrasted with other aziridine derivatives:
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The 2,2-dimethyl substitution pattern likely influences ring-opening regioselectivity compared to mono-substituted aziridines.
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The bromoacetyl group would impart different electronic properties to the nitrogen compared to simple alkyl substituents found in compounds like 1-butyl-2,2-dimethyl aziridine.
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The presence of the carbonyl group in the bromoacetyl moiety might reduce the nucleophilicity of the aziridine nitrogen compared to alkyl-substituted analogues.
Research Gaps and Future Directions
Current Knowledge Limitations
The available literature presents several gaps in our understanding of 1-(bromoacetyl)-2,2-dimethyl-aziridine:
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Detailed physical properties including melting/boiling points, solubility parameters, and spectroscopic data
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Comprehensive toxicological profiles
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Optimized synthesis protocols specific to this compound
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Demonstrated applications in synthetic chemistry
Proposed Research Directions
Future research on 1-(bromoacetyl)-2,2-dimethyl-aziridine could productively focus on:
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Development of improved synthetic methods with higher yields and safer procedures
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Exploration of the compound's utility in the synthesis of bioactive molecules
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Detailed structural and spectroscopic characterization
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Investigation of stabilization methods to mitigate safety concerns
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Computational studies to better understand reactivity patterns and selectivity
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